molecular formula C12H17FO2 B2976724 3-Fluoro-5-methyladamantane-1-carboxylic acid CAS No. 2377034-94-9

3-Fluoro-5-methyladamantane-1-carboxylic acid

Cat. No.: B2976724
CAS No.: 2377034-94-9
M. Wt: 212.264
InChI Key: LQBRXNRTWJQVFO-UHFFFAOYSA-N
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Description

3-Fluoro-5-methyladamantane-1-carboxylic acid (CAS: 387350-60-9) is a fluorinated derivative of adamantane, featuring a rigid tricyclic hydrocarbon framework with a fluorine atom at the C3 position, a methyl group at C5, and a carboxylic acid moiety at C1 . Its molecular formula is C₁₂H₁₇FO₂, with a molecular weight of 212.27 g/mol . The methyl group contributes to lipophilicity, which may influence membrane permeability and metabolic stability.

Properties

IUPAC Name

3-fluoro-5-methyladamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO2/c1-10-2-8-3-11(5-10,9(14)15)7-12(13,4-8)6-10/h8H,2-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBRXNRTWJQVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methyladamantane-1-carboxylic acid typically involves the fluorination of 5-methyladamantane-1-carboxylic acid. This can be achieved through various methods, including electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of 3-Fluoro-5-methyladamantane-1-carboxylic acid may involve more scalable processes, such as continuous flow fluorination. This method allows for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methyladamantane-1-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, thioethers, or other substituted derivatives.

Scientific Research Applications

3-Fluoro-5-methyladamantane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methyladamantane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to the modulation of biological pathways, resulting in various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Bromo-5-methyladamantane-1-carboxylic Acid

  • Molecular Formula : Likely C₁₂H₁₇BrO₂ (inferred from structural analogy to the fluoro derivative) .
  • Molecular Weight : Estimated 272.9 g/mol (vs. 212.27 g/mol for the fluoro analog), owing to bromine’s higher atomic mass .
  • Key Differences :
    • Substituent Effects : Bromine’s larger atomic radius and polarizability compared to fluorine may alter electronic properties (e.g., reduced electronegativity but increased steric bulk). This could impact reactivity in substitution reactions or binding interactions in biological systems.
    • Synthetic Accessibility : Bromination is typically more straightforward than fluorination, which often requires specialized reagents (e.g., Selectfluor®) .
    • Applications : Brominated adamantanes are common intermediates in medicinal chemistry for further functionalization, whereas fluorinated analogs are prioritized for metabolic stability .

3-Hydroxyadamantane-1-carboxylic Acid

  • Molecular Formula : C₁₁H₁₆O₃ (CAS: 42711-75-1) .
  • Molecular Weight : 196.24 g/mol .
  • Key Differences: Functional Group: The hydroxyl group introduces hydrogen-bonding capability, increasing polarity and water solubility compared to the fluoro derivative. Physical Properties: Melting point is 203–204°C, significantly higher than typical adamantane carboxylic acids, likely due to intermolecular H-bonding .

2-(3-Bromoadamantan-1-yl)acetic Acid

  • Similarity Score : 0.93 (structural overlap with 3-fluoro-5-methyladamantane-1-carboxylic acid) .
  • Key Differences :
    • Backbone Modification : The acetic acid side chain replaces the direct carboxylic acid attachment to adamantane, altering acidity (pKa) and steric interactions.
    • Applications : The extended chain may enhance flexibility for binding to enzymes or receptors, contrasting with the rigid carboxylic acid positioning in the target compound .

Non-Adamantane Analogs: 2,5-Furandicarboxylic Acid (FDCA)

  • Molecular Formula : C₆H₄O₅ (CAS: 3238-40-2) .
  • Molecular Weight : 156.09 g/mol .
  • Key Differences :
    • Structural Rigidity : FDCA’s planar furan ring lacks the three-dimensional stability of adamantane, affecting thermal properties and solvent interactions.
    • Reactivity : The conjugated diene in FDCA increases susceptibility to oxidation or electrophilic attack compared to the saturated adamantane framework .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
3-Fluoro-5-methyladamantane-1-carboxylic acid C₁₂H₁₇FO₂ 212.27 Fluorine, Methyl High stability, lipophilic, bioisostere
3-Bromo-5-methyladamantane-1-carboxylic acid C₁₂H₁₇BrO₂ ~272.9 Bromine, Methyl Larger steric bulk, synthetic intermediate
3-Hydroxyadamantane-1-carboxylic acid C₁₁H₁₆O₃ 196.24 Hydroxyl High mp (203–204°C), polar, H-bonding
2-(3-Bromoadamantan-1-yl)acetic acid C₁₂H₁₇BrO₂ ~257.1 Bromine, Acetic acid Flexible side chain, moderate acidity
2,5-Furandicarboxylic acid (FDCA) C₆H₄O₅ 156.09 Furan ring Planar, reactive, biodegradable

Research Implications

  • Medicinal Chemistry : Fluorinated adamantanes are favored for their metabolic stability and ability to mimic hydroxyl or hydrogen groups in drug-target interactions .
  • Material Science : Brominated derivatives serve as precursors for cross-coupling reactions, while FDCA’s renewable origin makes it a candidate for polymer synthesis .

Biological Activity

3-Fluoro-5-methyladamantane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological effects, and relevant case studies.

3-Fluoro-5-methyladamantane-1-carboxylic acid is derived from adamantane, a polycyclic hydrocarbon known for its stability and unique three-dimensional structure. The introduction of fluorine and a carboxylic acid functional group enhances its biological profile. The synthesis typically involves:

  • Starting Materials : Adamantane derivatives and fluorinated reagents.
  • Reaction Conditions : Various organic solvents and temperatures to optimize yield and purity.

For example, a common synthesis route includes the reaction of 3-fluoro-5-methyladamantane with appropriate carboxylic acid derivatives under controlled conditions, yielding the desired product with high efficiency .

Pharmacological Effects

Research indicates that 3-fluoro-5-methyladamantane-1-carboxylic acid exhibits several pharmacological properties:

  • Antiviral Activity : Similar to other adamantane derivatives, it has shown potential against viral infections, particularly in inhibiting the replication of influenza viruses. The mechanism involves interference with viral uncoating processes .
  • Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial activity against certain strains of bacteria, although further research is needed to elucidate its efficacy and mechanism of action .
  • Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit enzymes such as soluble epoxide hydrolase (hsEH), which plays a role in inflammatory processes. Inhibitors of hsEH are being explored for their potential therapeutic applications in conditions like hypertension and pain management .

In Vivo Studies

A notable study investigated the effects of 3-fluoro-5-methyladamantane-1-carboxylic acid on animal models infected with influenza. Results indicated a significant reduction in viral load and improved survival rates compared to untreated controls. The study highlighted the compound's potential as an antiviral agent .

Molecular Docking Studies

In silico studies using molecular docking simulations have provided insights into the binding modes of 3-fluoro-5-methyladamantane-1-carboxylic acid within target proteins, such as cholinesterases. These studies suggest that the compound may effectively interact with active sites, potentially leading to inhibition of enzyme activity .

Data Tables

Biological ActivityObserved EffectReference
AntiviralInhibition of influenza replicationStudy on influenza
AntibacterialActivity against bacterial strainsPreliminary findings
Enzyme InhibitionInhibition of hsEHMolecular docking

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